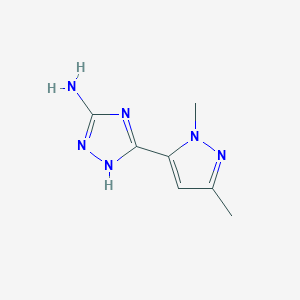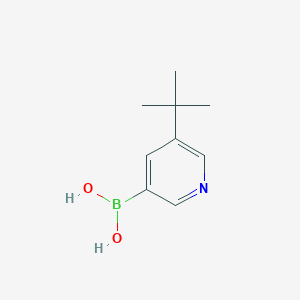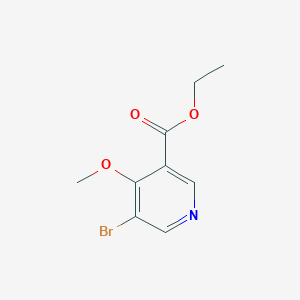![molecular formula C8H7NO2 B13662139 Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
Furo[2,3-b]pyridin-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the sixth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Furo[2,3-b]pyridin-6-ylmethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Uniqueness
Furo[2,3-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the sixth position of the pyridine ring
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
furo[2,3-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2 |
InChI-Schlüssel |
RTGOITCWCQDPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


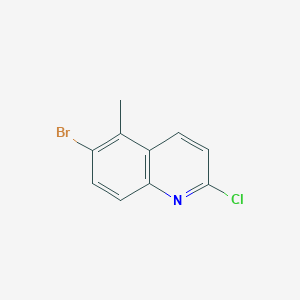
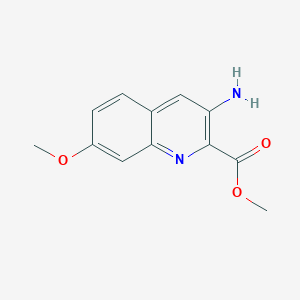
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
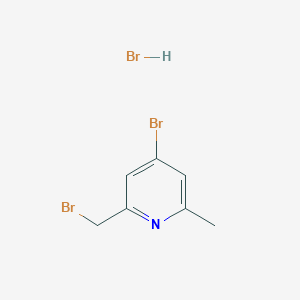
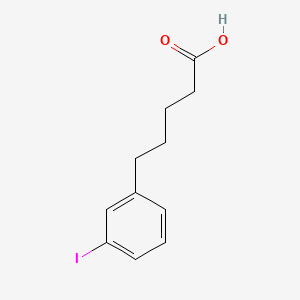
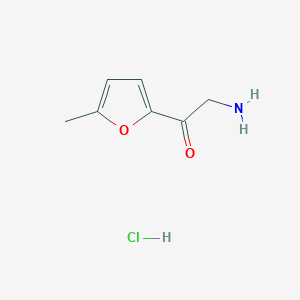


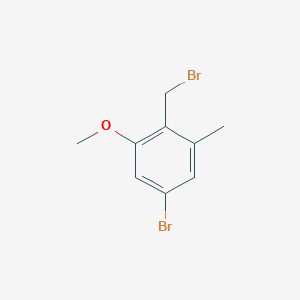
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
